(4-Chloro-6-methoxypyridin-2-YL)methanamine
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Overview
Description
(4-Chloro-6-methoxypyridin-2-YL)methanamine is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is a derivative of pyridine, characterized by the presence of a chloro group at the 4-position, a methoxy group at the 6-position, and a methanamine group at the 2-position of the pyridine ring . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methoxypyridin-2-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methoxypyridine.
Nucleophilic Substitution: The chloro group at the 2-position is substituted with a methanamine group through a nucleophilic substitution reaction.
Reaction Conditions: This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-methoxypyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate and solvents like DMF or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
(4-Chloro-6-methoxypyridin-2-YL)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Chloro-6-methoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the chloro group at the 4-position.
2-Chloro-6-methoxypyridine: Similar structure but lacks the methanamine group at the 2-position.
2-Methoxypyridine: Lacks both the chloro and methanamine groups.
Uniqueness
(4-Chloro-6-methoxypyridin-2-YL)methanamine is unique due to the presence of both the chloro and methanamine groups, which confer specific chemical and biological properties.
Properties
CAS No. |
1060810-39-0 |
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Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
(4-chloro-6-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-3-5(8)2-6(4-9)10-7/h2-3H,4,9H2,1H3 |
InChI Key |
FXKFVJSXQYZUIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CN)Cl |
Origin of Product |
United States |
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